Benzenesulfonamide, 2-amino-N-decyl-
Description
Historical Context and Evolution of Sulfonamide Scaffolds in Research
The journey of sulfonamide chemistry began in the early 20th century in the laboratories of Bayer AG, where research into coal-tar dyes led to a groundbreaking discovery. wikipedia.org In 1932, a chemist, Josef Klarer, synthesized a red dye named Prontosil. huvepharma.com It was Gerhard Domagk who subsequently discovered its remarkable ability to stop bacterial infections in mice. huvepharma.com This finding was monumental, as Prontosil became the first broadly effective antibacterial agent used systemically, heralding the dawn of the antibiotic era. wikipedia.org It was later found that Prontosil is a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org
This initial breakthrough triggered a "sulfa craze," with thousands of molecules based on the sulfanilamide structure being created. wikipedia.orghuvepharma.com This rapid development led to the synthesis of various sulfa drugs with improved efficacy and reduced toxicity, such as sulfapyridine (B1682706) for pneumonia (1938) and sulfathiazole, which was widely used to prevent wound infections during World War II. huvepharma.comopenaccesspub.org The widespread use of these drugs significantly reduced mortality rates from infectious diseases in the pre-penicillin era. wikipedia.org
The evolution of sulfonamide scaffolds did not stop at antibacterial agents. Researchers discovered that modifications to the basic structure could eliminate antibacterial activity while introducing entirely new therapeutic properties. wikipedia.org This led to the development of several other classes of drugs, including:
Diuretics: Thiazide diuretics, which contain the sulfonamide moiety, were developed for treating hypertension and edema. wikipedia.org
Antidiabetic Agents: In 1942, it was observed that certain sulfonamides could cause hypoglycemia. openaccesspub.org This led to the development of sulfonylureas, such as tolbutamide (B1681337) (1956), which became a cornerstone in the management of type 2 diabetes. openaccesspub.org
Other Applications: The sulfonamide group is also present in anticonvulsants, anti-inflammatory drugs (e.g., Celecoxib), and agents used to treat glaucoma. wikipedia.orgdrugbank.com
This historical progression underscores the versatility of the sulfonamide scaffold, evolving from its initial role as an antibacterial agent to becoming a privileged structure in modern medicinal chemistry.
Significance of the Benzenesulfonamide (B165840) Moiety in Chemical Science
The benzenesulfonamide moiety, which consists of a benzene (B151609) ring directly attached to a sulfonamide group (-SO₂NH₂), is a cornerstone in medicinal chemistry and drug design. researchgate.netmdpi.com Its significance stems from a combination of its physicochemical properties and its ability to interact with biological targets.
The sulfonamide group itself is a critical pharmacophore. It can act as both a hydrogen bond donor (through the N-H protons) and a hydrogen bond acceptor (through the sulfonyl oxygens). mdpi.com This versatility allows it to form strong and specific interactions with the active sites of various enzymes. A prime example is its ability to act as a zinc-binding group, which is crucial for the inhibition of metalloenzymes like carbonic anhydrases. tandfonline.com
Furthermore, the benzene ring contributes to the molecule's lipophilicity, which can enhance its ability to penetrate cell membranes and reach its intended biological target. mdpi.com The aromatic ring also provides a scaffold that can be readily modified with different substituents to fine-tune the molecule's electronic properties, solubility, and steric profile. This allows for the systematic optimization of a compound's pharmacokinetic and pharmacodynamic properties. mdpi.com The development of numerous benzenesulfonamide derivatives as inhibitors for carbonic anhydrases, kinases, and cyclooxygenase-2 (COX-2) highlights the moiety's pivotal role in creating targeted therapies. drugbank.comtuni.fiktu.edu
Positioning of 2-Amino-N-decylbenzenesulfonamide as a Unique Chemical Entity
2-Amino-N-decylbenzenesulfonamide distinguishes itself within the vast family of substituted benzenesulfonamides through its specific combination of functional groups: an amino group at the ortho (2-) position of the benzene ring and a ten-carbon alkyl (decyl) chain attached to the sulfonamide nitrogen.
The structure of 2-Amino-N-decylbenzenesulfonamide incorporates three key features that define its chemical character:
The Benzenesulfonamide Core: Provides the foundational scaffold common to this class of compounds.
The 2-Amino Group: The presence of a primary amine on the benzene ring introduces a basic center and an additional site for hydrogen bonding or further chemical derivatization.
The N-decyl Group: This long, flexible, and nonpolar alkyl chain significantly increases the molecule's lipophilicity (fat-solubility) compared to simpler analogs.
The synthesis of N-substituted benzenesulfonamides typically involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. For 2-Amino-N-decylbenzenesulfonamide, a plausible synthetic route would involve the reaction of 2-aminobenzenesulfonyl chloride with decylamine. Alternatively, one could start with a protected 2-aminobenzenesulfonyl chloride, react it with decylamine, and then remove the protecting group to yield the final product. Copper-catalyzed cross-coupling reactions have also been developed as a method for forming the sulfonamide bond. nih.gov
Table 1: Physicochemical Properties of 2-Amino-N-decylbenzenesulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₈N₂O₂S |
| Molecular Weight | 312.47 g/mol |
| CAS Number | 33214-32-3 |
| Description | A compound containing a benzenesulfonamide core with an amino group at position 2 and an N-decyl substituent. nih.govchemicalbook.com |
Note: This table presents basic calculated and identifying properties. Experimental data may vary.
The specific substitutions on the 2-Amino-N-decylbenzenesulfonamide scaffold suggest particular areas of research interest. The N-decyl chain imparts a high degree of lipophilicity, which could facilitate the molecule's interaction with or transport across lipid-rich biological membranes. This property is often explored in the design of agents that need to penetrate cells or target membrane-bound proteins.
The 2-amino group, positioned ortho to the sulfonamide, can influence the molecule's conformation and electronic properties through potential intramolecular hydrogen bonding. This functional group also serves as a handle for creating more complex derivatives, allowing for the exploration of structure-activity relationships. researchgate.net Research into substituted benzenesulfonamides has shown that modifications to the aromatic ring and the sulfonamide nitrogen can lead to potent and selective inhibitors of various enzymes. rsc.orgtandfonline.com For instance, different substitution patterns have been key to developing selective inhibitors for different carbonic anhydrase isoforms, which are implicated in diseases like glaucoma and cancer. tandfonline.com Therefore, the unique combination of a lipophilic tail and a reactive amino group makes 2-Amino-N-decylbenzenesulfonamide an interesting candidate for synthesis and evaluation in various biological screening programs, particularly those targeting enzymes or cellular systems where lipophilicity is a key determinant of activity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33214-32-3 |
|---|---|
Molecular Formula |
C16H28N2O2S |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
2-amino-N-decylbenzenesulfonamide |
InChI |
InChI=1S/C16H28N2O2S/c1-2-3-4-5-6-7-8-11-14-18-21(19,20)16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
InChI Key |
ANEIGMLCYCZUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNS(=O)(=O)C1=CC=CC=C1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino N Decylbenzenesulfonamide and Its Derivatives
Established Synthetic Pathways for the Core Benzenesulfonamide (B165840) Structure
The construction of the foundational benzenesulfonamide core is a well-documented process in organic chemistry. A primary and widely adopted method involves the reaction of an appropriate arylsulfonyl chloride with an amine. In the context of 2-amino-N-decylbenzenesulfonamide, the synthesis would commence with a protected 2-aminobenzenesulfonyl chloride.
A common synthetic route begins with the chlorosulfonation of a suitable aromatic precursor. For instance, starting with an aniline (B41778) derivative where the amino group is protected, treatment with chlorosulfonic acid can introduce the sulfonyl chloride group. This is a critical step that sets the stage for the subsequent introduction of the amine component.
Another established approach is the Sandmeyer reaction, which can be adapted for the synthesis of benzenesulfonyl chlorides. nih.gov This involves the diazotization of an aminobenzenesulfonic acid followed by a reaction with a copper(I) chloride/sulfur dioxide system. nih.gov Furthermore, a one-pot synthesis strategy has been developed that merges traditional amide coupling partners to generate sulfonamides, leveraging copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, which then react with an amine. acs.orgnih.gov
Visible light-induced methods have also emerged, offering a greener alternative for constructing the S(O)2–N bond. One such method involves the dual copper and visible light-catalyzed coupling of phenylsulfinic acid derivatives with aryl azides. nih.gov
Targeted Synthesis of N-decyl Chain Incorporating Strategies
The incorporation of the N-decyl chain onto the sulfonamide nitrogen is a crucial step in the synthesis of 2-amino-N-decylbenzenesulfonamide. This is typically achieved through N-alkylation reactions.
A prevalent method involves the reaction of the primary sulfonamide with an alkyl halide, in this case, a decyl halide such as decyl bromide or iodide, in the presence of a base. dnu.dp.ua The base, often a carbonate or a hydride, deprotonates the sulfonamide nitrogen, making it nucleophilic enough to attack the alkyl halide. Electrophilic catalysts, such as Lewis acids like FeCl3 and ZnCl2, can also be employed to facilitate this reaction. dnu.dp.ua
Alternatively, alcohols can be used as alkylating agents in what is known as the "borrowing hydrogen" method. ionike.comorganic-chemistry.orgresearchgate.net This approach, often catalyzed by transition metals like iron or ruthenium, proceeds by the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the sulfonamide. ionike.comorganic-chemistry.org This method is considered environmentally benign as it generates water as the primary byproduct. ionike.com
Novel Synthetic Approaches for Functionalized Derivatives
The core structure of 2-amino-N-decylbenzenesulfonamide can be further modified to create a diverse range of functionalized derivatives. Modern synthetic methodologies have enabled the efficient synthesis of these complex molecules.
Microwave Irradiation Techniques in Benzenesulfonamide Synthesis
Microwave-assisted synthesis has gained significant traction in organic chemistry due to its ability to accelerate reaction rates, often leading to higher yields and cleaner products. youtube.commdpi.com This technique has been successfully applied to the synthesis of various sulfonamide derivatives. tandfonline.comnih.gov For example, the reaction of maleic anhydride (B1165640) with 4-aminobenzenesulfonamide has been performed in bulk under microwave irradiation to produce N-benzenesulfonamide maleimide (B117702) in a significantly shorter reaction time compared to conventional heating. tandfonline.com This approach could be adapted for the synthesis of derivatives of 2-amino-N-decylbenzenesulfonamide, potentially offering a more efficient route to novel compounds.
Amidation Reactions for Carboxamide Functionality
The introduction of a carboxamide group can be achieved through various amidation reactions. researchgate.netyoutube.com A direct approach involves the coupling of a carboxylic acid with the amino group of the benzenesulfonamide core. This is typically facilitated by a coupling agent. Another strategy is the conversion of Nms-amides directly to carboxamides using carboxylic acids, which circumvents the need for a separate deprotection step. nih.gov The synthesis of 2-oxoamides containing sulfonamide analogues of γ-amino acids has also been reported, showcasing the versatility of these synthetic transformations. nih.gov
Formation of Heterocycle-Fused Sulfonamides (e.g., Thiazole (B1198619), Thiadiazine)
The fusion of heterocyclic rings, such as thiazole and thiadiazine, to the benzenesulfonamide scaffold can lead to compounds with unique properties. The synthesis of thiazole-sulfonamide derivatives can be achieved through various routes, including the reaction of a sulfonamide-containing precursor with reagents that form the thiazole ring. researchgate.netnih.govresearchgate.net For instance, 2-aminothiazole (B372263) can be N-sulfonylated and subsequently alkylated to produce a variety of derivatives. nih.gov Similarly, the synthesis of thiadiazole and thiadiazine derivatives often involves the cyclization of appropriate thiosemicarbazide (B42300) or thiohydrazide precursors. researchgate.netnih.govnih.govekb.egekb.eg These reactions can be used to create complex, fused-ring systems incorporating the benzenesulfonamide moiety.
Hybrid Compound Synthesis
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced affinity, dual-mode action, or improved pharmacokinetic profiles. This approach has been extensively applied to the benzenesulfonamide scaffold.
Benzenesulfonamide-Piperazine Hybrids
The piperazine (B1678402) ring is a common motif in many clinically used drugs and is often incorporated into sulfonamide structures to modulate their biological activity and physicochemical properties. nih.gov The synthesis of benzenesulfonamide-piperazine hybrids typically involves the reaction of a substituted benzenesulfonyl chloride with a piperazine derivative. nih.gov For instance, a series of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids were synthesized by reacting appropriate sulfonyl chlorides with amines in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (B109758) (DCM). nih.govacs.org These hybrid molecules have been investigated for a range of biological activities, including antioxidant and enzyme inhibitory potencies against targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.net
Phthalimide-Benzenesulfonamide Hybrids
The combination of the phthalimide (B116566) moiety, known from the drug thalidomide (B1683933) and its analogues, with a benzenesulfonamide core has led to the development of compounds with significant anti-inflammatory and α-glucosidase inhibitory activities. researchgate.netnih.gov The synthesis of these hybrids can be achieved through multi-step reactions. One common route is based on the Gabriel synthesis, which classically transforms primary alkyl halides into primary amines using potassium phthalimide. byjus.comunacademy.com This methodology can be adapted for the alkylation of sulfonamides. byjus.com For example, new N-phenyl-phthalimide sulfonamides have been designed and synthesized as hybrids of thalidomide and aryl sulfonamide phosphodiesterase inhibitors. nih.gov
N-Xanthone Benzenesulfonamides
Xanthones are a class of oxygen-containing heterocyclic compounds with a wide array of biological activities. rsc.org Hybrid molecules that incorporate a xanthone (B1684191) nucleus with a benzenesulfonamide tail have been developed as potent and specific enzyme inhibitors. mdpi.comnih.gov The synthesis of these complex structures is a multi-step process. First, the xanthone core is constructed, for example, by treating 2,6-dihydroxybenzoic acid and phloroglucinol (B13840) with Eaton's reagent. mdpi.com This core is then functionalized to introduce an amine group, often through a Buchwald amination-hydrolysis protocol. Finally, the amine-functionalized xanthone is reacted with a substituted benzenesulfonyl chloride to yield the target N-xanthone benzenesulfonamide derivative. mdpi.com This approach has been successfully used to create novel inhibitors of phosphoglycerate mutase 1 (PGAM1), an enzyme implicated in cancer metabolism. nih.gov
| Hybrid Class | Key Synthetic Step | Example Application |
| Benzenesulfonamide-Piperazine | Reaction of a sulfonyl chloride with a piperazine derivative. acs.org | Antioxidant and Cholinesterase Inhibition nih.gov |
| Phthalimide-Benzenesulfonamide | Coupling of a phthalimide-containing moiety with a sulfonamide. nih.gov | Anti-inflammatory Agents nih.gov |
| N-Xanthone Benzenesulfonamide | Coupling of an amine-functionalized xanthone with a benzenesulfonyl chloride. mdpi.com | PGAM1 Enzyme Inhibition for Cancer Therapy nih.gov |
Design and Synthesis of Specific Sulfonamide Scaffolds for Enzyme Inhibition
The sulfonamide group is an excellent zinc-binding group, making it a highly effective pharmacophore for targeting metalloenzymes. This property has been exploited in the rational design of numerous enzyme inhibitors.
The design process often involves structure-aided optimization of known sulfonamide scaffolds to achieve higher potency and selectivity. nih.gov A primary example is the development of carbonic anhydrase (CA) inhibitors. The sulfamoyl group (-SO₂NH₂) binds directly to the Zn²⁺ ion at the enzyme's active site. tandfonline.com Researchers have synthesized novel series of benzoylthioureido benzenesulfonamides and aryl thiazolone–benzenesulfonamides that show potent and selective inhibition against specific human CA isoforms, such as hCA I, II, IX, and XII, which are important targets in cancer and other diseases. tandfonline.comnih.gov
The synthesis of these targeted scaffolds involves tailored chemical routes. For example, the synthesis of aryl thiazolone–benzenesulfonamides begins with the reaction of sulfanilamide (B372717) with 2-chloroacetyl chloride to form an acetamide (B32628) intermediate. This intermediate is then cyclized with ammonium (B1175870) thiocyanate (B1210189) to create the core thiazolone ring, which is subsequently reacted with various aromatic aldehydes to produce the final inhibitors. nih.gov
Another strategy involves creating sulfonamide analogues of natural products to improve their drug-like properties. Methanesulfonamide analogues of the natural alkaloids antofine and cryptopleurine (B1669640) were designed and synthesized, resulting in compounds with enhanced growth inhibition of human cancer cells and improved oral bioavailability. acs.org The synthesis involved a multi-step sequence including amide coupling, intramolecular aldol (B89426) condensation, and final reduction steps. acs.org
| Target Enzyme | Sulfonamide Scaffold | Design Rationale | Representative Inhibition (Ki or IC₅₀) |
| Carbonic Anhydrase IX (CA IX) | Aryl thiazolone–benzenesulfonamide | Selective inhibition of tumor-associated CA isoform. nih.gov | IC₅₀ = 10.93–25.06 nM nih.gov |
| Carbonic Anhydrase II (CA II) | Benzoylthioureido benzenesulfonamide | Targeting ubiquitous CA isoform for comparison. tandfonline.com | Kᵢ = 2.10 nM tandfonline.com |
| Phosphoglycerate Mutase 1 (PGAM1) | N-Xanthone Benzenesulfonamide | Inhibition of a key enzyme in cancer cell glycolysis. nih.gov | IC₅₀ = 2.1 µM mdpi.comnih.gov |
Parallel Synthesis Techniques in Derivative Library Generation
To accelerate the drug discovery process, parallel synthesis techniques are employed to rapidly generate large, chemically diverse libraries of compounds from a common scaffold. The sulfonamide framework is well-suited for this approach due to the robust and high-yielding nature of sulfonamide bond formation.
Solution-phase parallel synthesis has been used to create libraries of sulfonamides for screening against various biological targets. In one example, a library of 31 sulfonamides was synthesized and evaluated for anti-malarial activity. nih.gov This method typically involves reacting a single sulfonyl chloride with an array of different amines, or a single amine with an array of sulfonyl chlorides, in separate reaction vessels (e.g., in a 96-well plate format).
More recently, flow chemistry has emerged as a rapid, safe, and eco-friendly method for library synthesis. acs.org A study demonstrated the use of a meso-reactor apparatus for the continuous flow synthesis of a sulfonamide library. This technique allows for precise control over reaction conditions, minimizes waste, and uses greener solvents, representing a significant advancement over traditional batch synthesis. The flow protocol can be designed to sequentially synthesize primary, secondary, and tertiary sulfonamides, further increasing the diversity of the generated library. acs.org These high-throughput methods are invaluable for exploring the structure-activity relationships (SAR) of the benzenesulfonamide scaffold and for identifying novel hit compounds for drug development programs.
Comprehensive Spectroscopic and Chromatographic Characterization
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum for Benzenesulfonamide (B165840), 2-amino-N-decyl- is expected to display distinct signals corresponding to the aromatic protons, the amine and sulfonamide N-H protons, and the protons of the N-decyl alkyl chain. The aromatic region would likely show a complex multiplet pattern due to the ortho-disubstitution on the benzene (B151609) ring. The protons of the decyl chain will appear in the upfield region, with the terminal methyl group exhibiting a characteristic triplet and the methylene (B1212753) groups appearing as multiplets. The protons on the methylene group adjacent to the sulfonamide nitrogen (α-CH₂) would be deshielded and appear further downfield than the other chain protons. The N-H protons of the primary amine and the secondary sulfonamide are expected to appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon environments. The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the amino and sulfonamide substituents. nih.gov Ten signals are anticipated for the decyl chain, with the α-carbon attached to the nitrogen being the most downfield of the aliphatic carbons. mdpi.com
Table 1: Predicted ¹H NMR Chemical Shifts for Benzenesulfonamide, 2-amino-N-decyl-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aromatic (Ar-H) | 6.6 - 7.8 | Multiplet (m) |
| Amine (Ar-NH₂) | 4.5 - 5.5 | Broad Singlet (br s) |
| Sulfonamide (SO₂NH) | 7.0 - 8.0 | Broad Singlet (br s) or Triplet (t) |
| Methylene (α-CH₂) | 2.9 - 3.2 | Triplet (t) or Quartet (q) |
| Methylene (β-CH₂) | 1.4 - 1.6 | Multiplet (m) |
| Methylene (-(CH₂)₇-) | 1.2 - 1.4 | Multiplet (m) |
Table 2: Predicted ¹³C NMR Chemical Shifts for Benzenesulfonamide, 2-amino-N-decyl-
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic (C-S) | 120 - 125 |
| Aromatic (C-N) | 145 - 150 |
| Aromatic (Other C) | 115 - 135 |
| Methylene (α-CH₂) | 43 - 48 |
| Methylene (Alkyl Chain) | 22 - 32 |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. For Benzenesulfonamide, 2-amino-N-decyl- (C₁₆H₂₈N₂O₂S), the exact mass is 312.1871 g/mol .
High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion. In techniques like Electrospray Ionization (ESI), the compound is expected to be detected as the protonated molecule, [M+H]⁺, at m/z 313.1949.
Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragmentation patterns. The fragmentation of sulfonamides is well-studied and typically involves cleavage of the S-N bond and fragmentation of the aniline (B41778) moiety. researchgate.net Key predicted fragments for Benzenesulfonamide, 2-amino-N-decyl- are shown in the table below.
Table 3: Predicted Mass Spectrometry Fragments for Benzenesulfonamide, 2-amino-N-decyl-
| m/z (predicted) | Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 313.1949 | [M+H]⁺ | Protonated molecular ion |
| 173.0538 | [H₂N-C₆H₄-SO₂NH₂ + H]⁺ | Cleavage of N-decyl bond |
| 156.0276 | [H₂N-C₆H₄-SO₂]⁺ | Cleavage of S-N(decyl) bond |
| 142.1699 | [C₁₀H₂₂N]⁺ | Decylaminium ion |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The spectra are complementary and together offer a comprehensive vibrational profile. The FT-IR spectrum of the parent compound, 2-aminobenzenesulfonamide, shows characteristic absorptions for the amino and sulfonamide groups. nist.gov The N-decyl derivative would exhibit additional strong bands corresponding to the C-H stretching and bending of the alkyl chain.
Table 4: Predicted IR and Raman Vibrational Frequencies for Benzenesulfonamide, 2-amino-N-decyl-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| N-H Stretch (Asymmetric & Symmetric) | Primary Amine (-NH₂) | 3450 - 3300 | Medium-Strong (IR) |
| N-H Stretch | Secondary Sulfonamide (-SO₂NH-) | 3300 - 3200 | Medium (IR) |
| C-H Stretch (Aliphatic) | Decyl Chain (-CH₂, -CH₃) | 2960 - 2850 | Strong (IR, Raman) |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium (IR, Raman) |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium-Strong (IR) |
| S=O Stretch (Asymmetric) | Sulfonamide (-SO₂-) | 1350 - 1310 | Strong (IR) |
| S=O Stretch (Symmetric) | Sulfonamide (-SO₂-) | 1170 - 1150 | Strong (IR) |
| C-N Stretch | Ar-NH₂, SO₂-NHR | 1340 - 1250 | Medium (IR) |
High-Resolution Chromatographic Methodologies
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its isolation and purity assessment.
High-Performance Liquid Chromatography (HPLC) is the standard technique for determining the purity of non-volatile organic compounds. For a molecule like Benzenesulfonamide, 2-amino-N-decyl-, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase. The long N-decyl chain imparts significant hydrophobicity, suggesting that a mobile phase with a high percentage of organic solvent (like acetonitrile (B52724) or methanol) mixed with water would be required for elution. An acid modifier, such as formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of the amino group. Purity is assessed by integrating the peak area of the main component relative to the total area of all peaks detected, typically by a UV-Vis detector set to a wavelength where the benzene ring absorbs strongly (e.g., ~254 nm). Furthermore, HPLC methods can be scaled up for preparative separation to isolate the pure compound from a reaction mixture. mdpi.com
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller sub-2 µm particles, which operate at higher pressures than conventional HPLC. researchgate.net This results in significantly improved resolution, higher sensitivity, and much faster analysis times. nih.gov For Benzenesulfonamide, 2-amino-N-decyl-, a UPLC method would offer a rapid and highly efficient means of purity determination. The high resolution allows for the separation of closely related impurities that might not be resolved by HPLC. When coupled with mass spectrometry (UPLC-MS), this technique becomes a powerful tool for quantitative analysis, capable of detecting and quantifying trace levels of the compound in complex matrices. hpst.cznih.gov Such methods are widely applied in environmental monitoring and pharmaceutical analysis for other sulfonamides and would be directly applicable here. nih.govnih.gov
Based on a comprehensive search of the available literature, specific experimental data regarding the chiral chromatography and enantiomeric separation of Benzenesulfonamide, 2-amino-N-decyl- could not be located.
Detailed research findings, including data tables with parameters such as retention times, separation factors, and resolution values for the enantiomers of this specific compound, are not present in the reviewed scientific papers and databases. While the literature contains general methodologies for the chiral separation of related structures, such as other N-substituted sulfonamides and amino acid derivatives, there is no direct application of these methods to Benzenesulfonamide, 2-amino-N-decyl- reported.
Therefore, the content for the requested section "3.2.3. Chiral Chromatography for Enantiomeric Separation" focusing solely on Benzenesulfonamide, 2-amino-N-decyl- cannot be generated with the required scientific accuracy and detail.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a foundational understanding of the electronic nature of a molecule. These methods are crucial for elucidating properties that govern chemical reactions and molecular interactions.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) and ab initio methods are cornerstones of computational quantum chemistry, offering a balance of accuracy and computational cost for studying molecular systems. DFT methods, in particular, have become a standard approach for investigating the structural and electronic properties of sulfonamide derivatives. These calculations determine the electron density of a molecule to derive its energy and, consequently, its various properties. For Benzenesulfonamide (B165840), 2-amino-N-decyl-, DFT calculations could be employed to optimize its three-dimensional geometry, providing precise information on bond lengths, bond angles, and dihedral angles.
Ab initio methods, while often more computationally intensive, are derived directly from theoretical principles without the inclusion of experimental data. These methods provide a hierarchical approach to accuracy, with more sophisticated calculations yielding results that converge towards the exact solution of the Schrödinger equation. For a molecule of this size, methods like Hartree-Fock (HF) could be used as a starting point, with more advanced methods incorporating electron correlation for higher accuracy.
Analysis of Frontier Molecular Orbitals (HOMO, LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule will be more reactive.
For Benzenesulfonamide, 2-amino-N-decyl-, analysis of the HOMO and LUMO would reveal the distribution of electron density and identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The energies of these orbitals are instrumental in predicting how the molecule will interact with other chemical species.
Table 1: Representative Frontier Molecular Orbital Data for a Sulfonamide Derivative This table presents hypothetical data to illustrate the typical outputs of such an analysis, as specific data for Benzenesulfonamide, 2-amino-N-decyl- is not readily available.
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Vibrational Frequency Analysis and Computational Spectroscopy
Computational vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can determine the frequencies of the normal modes of vibration. These calculated frequencies can be compared with experimental spectroscopic data to confirm the molecular structure and assign spectral bands to specific vibrational modes.
For Benzenesulfonamide, 2-amino-N-decyl-, a theoretical vibrational analysis would predict the characteristic stretching and bending frequencies for its functional groups, including the N-H stretches of the amino group, the S=O stretches of the sulfonamide group, and the C-H stretches of the aromatic ring and the decyl chain.
Prediction of Non-Linear Optical Properties
Non-linear optical (NLO) materials are of significant interest for their applications in optoelectronics and photonics. Computational methods, particularly DFT, can be used to predict the NLO properties of molecules by calculating their dipole moment, polarizability, and hyperpolarizability. The presence of electron-donating (amino) and electron-withdrawing (sulfonamide) groups connected by a π-conjugated system can lead to significant NLO responses.
A computational study of Benzenesulfonamide, 2-amino-N-decyl- would involve calculating these electronic response properties to assess its potential as an NLO material. The magnitude of the first hyperpolarizability (β) is a key indicator of second-order NLO activity.
Conformational Analysis and Stability Studies
The flexible decyl chain in Benzenesulfonamide, 2-amino-N-decyl- allows for a multitude of possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which are the lowest energy conformers. Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds to find these stable structures. Understanding the preferred conformation is crucial as it influences the molecule's physical properties and its ability to interact with biological targets.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
For Benzenesulfonamide, 2-amino-N-decyl-, an MD simulation could be used to explore its conformational landscape in an aqueous environment, providing a more realistic picture of its flexibility and intermolecular interactions with water molecules. Such simulations are invaluable for understanding how the molecule behaves in a biological context.
Molecular Docking and Protein-Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in structure-based drug design for elucidating binding modes and predicting binding affinities.
While docking studies specifically for "Benzenesulfonamide, 2-amino-N-decyl-" are not reported, extensive research on other benzenesulfonamide derivatives provides a clear indication of how this class of compounds interacts with various enzymes.
Carbonic Anhydrase (CA): Benzenesulfonamides are classical inhibitors of carbonic anhydrases. Docking studies consistently show that the deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the active site. nih.govacs.orgcnr.it The sulfonamide oxygens typically form hydrogen bonds with the backbone amide of a conserved threonine residue (e.g., Thr199 in CA II). acs.orgcnr.it The benzene (B151609) ring and its substituents, in this case, the 2-amino and N-decyl groups, would extend into the active site cavity, making contacts with various hydrophobic and hydrophilic residues, which influences the isoform selectivity of the inhibitor. nih.govmdpi.com
Acetylcholinesterase (AChE): Sulfonamide derivatives have also been investigated as inhibitors of acetylcholinesterase, an important target in Alzheimer's disease research. Docking studies of various sulfonamides with AChE reveal interactions with key residues in the catalytic active site (CAS) and the peripheral anionic site (PAS). researchgate.netnih.govresearchgate.net The binding is often stabilized by a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions with aromatic residues like tryptophan and tyrosine within the active site gorge. researchgate.nettci-thaijo.orgresearchgate.net
Alpha-Glucosidase: This enzyme is a target for the management of type 2 diabetes. Docking studies of sulfonamide-based inhibitors have shown that these compounds can bind to the active site of alpha-glucosidase, forming hydrogen bonds with key catalytic residues such as aspartate and glutamate. nih.govnih.govresearchgate.net Hydrophobic interactions also play a crucial role in stabilizing the ligand within the binding pocket. nih.gov
| Enzyme Target | Predicted Key Interactions for Benzenesulfonamide Scaffold |
| Carbonic Anhydrase | Coordination of sulfonamide nitrogen with Zn2+, H-bonds with Thr199. acs.orgcnr.it |
| Acetylcholinesterase | Interactions with catalytic (CAS) and peripheral (PAS) sites, H-bonds and pi-pi stacking with Trp and Tyr residues. researchgate.netnih.govtci-thaijo.org |
| Alpha-Glucosidase | H-bonds with catalytic Asp and Glu residues, hydrophobic interactions. nih.govnih.gov |
Standard molecular docking often treats the protein receptor as a rigid entity. However, in reality, protein structures are dynamic and can undergo conformational changes upon ligand binding. Induced fit docking (IFD) is a more advanced computational approach that accounts for this flexibility of the protein's active site. rjb.rosrce.hr
The IFD protocol typically involves an initial docking of the ligand to a rigid receptor, followed by a refinement stage where the side chains of the amino acid residues in the binding pocket are allowed to move and readjust to accommodate the ligand. rjb.rosrce.hr This process often leads to more accurate predictions of binding modes and affinities compared to rigid-receptor docking.
In the context of sulfonamide inhibitors, IFD studies have been employed to better understand their interactions with various enzymes. rjb.rosrce.hrresearchgate.netresearchgate.netnih.gov For a molecule like "Benzenesulfonamide, 2-amino-N-decyl-", with its long and flexible N-decyl chain, IFD would be particularly important. The flexibility of the active site would be crucial in accommodating the bulky and adaptable decyl group, and IFD simulations could reveal unique binding conformations that might be missed by rigid docking approaches.
The efficacy and selectivity of a ligand are determined by its specific interactions with the amino acid residues within the protein's active site.
Supramolecular Interactions and Crystal Structure Analysis via Computational Methods
Computational methods are instrumental in elucidating the three-dimensional structure and non-covalent interactions of benzenesulfonamide derivatives, which are crucial for understanding their solid-state properties and molecular recognition processes.
Density Functional Theory (DFT) is a widely used quantum mechanical method to define the molecular structure and geometry of benzenesulfonamide compounds. These calculations can accurately predict bond lengths, bond angles, and dihedral angles. For example, in the crystal structure of a related biphenyl-sulfonamide complex, the dihedral angle between the two phenyl rings was determined to be 36.5 (3)°. In another case, the bond angles around the sulfur atom of the sulfonamide group were found to be in the range of 106.76 (15)° to 118.15 (14)°.
Computational analysis is also vital for studying supramolecular interactions, such as hydrogen bonds, which are fundamental in the crystal packing of these molecules. In the crystal structure of 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide, an intramolecular O—H···N hydrogen bond leads to the formation of a planar six-membered ring. Furthermore, intermolecular N—H···O hydrogen bonds link the molecules into centrosymmetric dimers, contributing to the stability of the crystal structure. Topological studies, including Electron Localization Function (ELF) and Reduced Density Gradient (RDG) analysis, can be employed to identify and characterize weak interactions within the molecular system.
Investigation of Biological Activity and Mechanistic Insights in Vitro & Enzymatic Focus
In Vitro Antimicrobial Research
Antifungal Activity Studies (e.g., against C. albicans, A. niger)
The arylsulfonamide chemical class has been the subject of antifungal research. Studies have demonstrated that various sulfonamide-based compounds exhibit activity against a range of Candida species, including C. albicans and C. glabrata. nih.gov The mechanism of action for some sulfonamides is believed to involve the inhibition of essential fungal enzymes, such as carbonic anhydrases, which are vital for the microorganism's growth. nih.gov
However, specific studies detailing the antifungal activity of Benzenesulfonamide (B165840), 2-amino-N-decyl- against Candida albicans or Aspergillus niger are not extensively documented in the available literature. While N-sulfonyl amino acid amides have been identified as a class of compounds with fungicidal activity, specific efficacy data for the N-decyl variant remains to be characterized. researchgate.net
Antimycobacterial Activity Research (e.g., against Mycobacterium tuberculosis H37Rv strain)
Derivatives of benzenesulfonamide have been synthesized and evaluated for their antimycobacterial properties. Research has indicated that for certain related structures, a free amino group and the sulfonamide moiety are crucial for biological activity against Mycobacterium tuberculosis. nih.gov For some series of these compounds, antimycobacterial activity has been correlated with lipophilicity, which would be influenced by the N-decyl chain. nih.gov
Despite the investigation of other amino-benzenesulfonamide derivatives, specific research detailing the bactericidal or inhibitory activity of Benzenesulfonamide, 2-amino-N-decyl- against the Mycobacterium tuberculosis H37Rv strain has not been specifically reported. nih.govnih.gov
Investigation of Folic Acid Metabolism Inhibition
The foundational mechanism of action for sulfonamide antimicrobials is the inhibition of folic acid synthesis. youtube.com Bacteria must synthesize their own folic acid, a process in which the enzyme dihydropteroate (B1496061) synthase (DHPS) incorporates para-aminobenzoic acid (PABA). youtube.comnih.gov Sulfonamides act as competitive inhibitors of DHPS, mimicking the structure of PABA and thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. nih.gov This disruption of the folate pathway ultimately inhibits the production of purines and thymidine, which are essential for DNA synthesis and cell growth. cancernetwork.com
While this is the established mechanism for the sulfonamide class, specific enzymatic inhibition constants (Ki) or in vitro data for Benzenesulfonamide, 2-amino-N-decyl- are not available in the reviewed literature.
Table 1: General Mechanism of Folic Acid Inhibition by Sulfonamides
| Step | Description | Role of Sulfonamides |
| Enzyme | Dihydropteroate Synthase (DHPS) | Key enzyme in the bacterial folic acid synthesis pathway. |
| Substrate | para-Aminobenzoic Acid (PABA) | Natural substrate for the DHPS enzyme. |
| Mechanism | Competitive Inhibition | Sulfonamides structurally mimic PABA and compete for the active site of DHPS. |
| Outcome | Blockade of Folic Acid Synthesis | Prevents the synthesis of essential precursors for DNA and RNA. |
In Vitro Antiviral Research (e.g., HIV-1 Capsid Inhibition, Arboviruses)
The Human Immunodeficiency Virus type 1 (HIV-1) capsid protein has emerged as a significant therapeutic target due to its critical roles throughout the viral life cycle. nih.govnih.gov Certain small molecules containing a benzenesulfonamide moiety have been designed and investigated as inhibitors of the HIV-1 capsid. nih.gov These compounds can interfere with the assembly and disassembly of the capsid, processes that are essential for viral maturation and the initiation of infection in a new host cell. nih.govthebodypro.com They typically bind to a conserved pocket on the capsid protein. thebodypro.com
Although benzenesulfonamide-containing phenylalanine derivatives have shown promise in this area, specific studies on the in vitro antiviral activity of Benzenesulfonamide, 2-amino-N-decyl- as an HIV-1 capsid inhibitor or against arboviruses have not been identified. nih.gov
Antioxidant Activity Investigations
Benzenesulfonamide derivatives have been explored for their antioxidant potential. Hybrid molecules incorporating a benzenesulfonamide structure have been synthesized and evaluated using various assays such as DPPH, ABTS, FRAP, and CUPRAC to determine their capacity to scavenge free radicals. nih.gov The antioxidant properties of such compounds are often linked to their chemical structure, including the nature and position of substituents on the aromatic rings. mdpi.com However, specific investigations into the antioxidant activity of Benzenesulfonamide, 2-amino-N-decyl- are not detailed in the available research.
Modulation of Immune Signaling Pathways (e.g., NF-κB, ISRE activation)
Nuclear factor-κB (NF-κB) is a critical transcription factor that regulates inflammatory responses and immune functions. mdpi.comnih.gov The inhibition of NF-κB signaling is a key target for anti-inflammatory drug discovery. While the broader field of medicinal chemistry has explored various compounds for their ability to modulate this pathway, there is no specific information available linking Benzenesulfonamide, 2-amino-N-decyl- to the modulation of NF-κB or the activation of Interferon-Stimulated Response Elements (ISRE).
Investigation of Specific Protein Interactions (e.g., Smyd3, Calcium Channels)
Research into the interaction of benzenesulfonamide derivatives with specific protein targets has been conducted in several areas.
Smyd3: SET and MYND domain-containing protein 3 (Smyd3) is a lysine (B10760008) methyltransferase that is overexpressed in various cancers, making it a therapeutic target. researchgate.netnih.gov Theoretical and molecular docking studies have been performed to evaluate the interaction of various benzenesulfonamide derivatives with the Smyd3 protein, suggesting that this chemical scaffold could serve as a basis for potential inhibitors. researchgate.net
Calcium Channels: N-alkylbenzenesulfonamides have been studied for their effects on ion channels. Specifically, certain N-alkyl derivatives have been shown to act as open-channel blockers on KV3.1 potassium channels. nih.gov While this points to the potential for this class of compounds to interact with ion channels, specific research on the interaction of Benzenesulfonamide, 2-amino-N-decyl- with calcium channels has not been reported. nih.gov
Table 2: Investigated Protein Targets for Benzenesulfonamide Derivatives
| Protein Target | Class of Compound Studied | Type of Investigation | Potential Application |
| Smyd3 | Benzenesulfonamide derivatives | Theoretical / Docking | Anticancer therapy |
| KV3.1 Potassium Channel | N-Alkylbenzenesulfonamides | Patch-clamp electrophysiology | Neurological modulation |
Structure Activity Relationship Sar Studies of Benzenesulfonamide, 2 Amino N Decyl and Its Analogues
Impact of N-decyl Chain Modifications on Biological Activity
Detailed Research Findings:
The length and branching of the N-alkyl substituent are key determinants of activity. Lipophilicity generally increases with the length of the alkyl chain. mdpi.com This can lead to enhanced membrane permeability and stronger interactions with hydrophobic pockets within a target protein. However, there is often an optimal chain length beyond which activity may decrease due to poor solubility or steric hindrance within the binding site.
For instance, in a series of N-alkyl-3-benzylimidazolium salts, the length of the alkyl chain was shown to influence intermolecular interactions and physical properties like melting point. researchgate.net While not a direct analogue, this illustrates the principle that chain length modulates physical properties. In many inhibitor classes, increasing the alkyl chain length can improve potency up to a certain point. For example, if the decyl chain of 2-amino-N-decyl-benzenesulfonamide is interacting with a hydrophobic pocket, shortening or lengthening the chain could disrupt this optimal interaction.
Moreover, the introduction of branching or cyclic moieties can alter the conformational flexibility of the chain, potentially locking it into a more bioactive conformation. Conversely, excessive bulk could prevent the molecule from fitting into the active site. The potency of some benzenesulfonamide (B165840) series has been shown to be strongly dependent on lipophilicity, making modifications to the N-alkyl chain a critical aspect of optimization. nih.gov
Table 1: Hypothetical Impact of N-Alkyl Chain Modification on Biological Activity
| Modification of N-decyl Chain | Predicted Change in Lipophilicity | Potential Impact on Biological Activity | Rationale |
| Shortening (e.g., N-pentyl) | Decrease | Decrease in potency if a large hydrophobic pocket is targeted. | Reduced interaction with the hydrophobic binding region. |
| Lengthening (e.g., N-dodecyl) | Increase | Potential decrease in potency due to steric clash or reduced solubility. | The chain may be too long to fit optimally in the binding site. |
| Branching (e.g., N-isobutyl) | Decrease (vs. n-butyl) | May increase or decrease activity depending on pocket shape. | Branching can improve binding specificity but may also cause steric hindrance. researchgate.net |
| Introduction of cyclic group | Increase | May increase rigidity and improve binding affinity. | A more constrained conformation can reduce the entropic penalty of binding. |
Substituent Effects on the Benzene (B151609) Ring for Target Selectivity
Modifications to the benzene ring of the benzenesulfonamide scaffold are a primary strategy for tuning both the potency and selectivity of an inhibitor. nih.gov The electronic and steric properties of substituents can influence the acidity of the sulfonamide nitrogen, the orientation of the molecule within the binding site, and its interactions with specific amino acid residues of the target protein. nih.gov
Detailed Research Findings:
The nature and position of substituents on the aromatic ring can dramatically alter the compound's interaction with a target enzyme. For instance, in studies on carbonic anhydrase (CA) inhibitors, augmenting substituents on the benzenesulfonamide scaffold was used to probe the spatial limitations of the active sites of different isoforms. nih.gov Larger substituents could enhance binding affinity until a size limit was reached, after which affinity would drop sharply, demonstrating a "lock-and-key" principle that can be exploited for selectivity. nih.gov
For example, for the anticancer target CA IX, affinity increased significantly when moving from smaller (methyl) to larger (phenyl) substituents at the 3- and 5-positions of the benzene ring. nih.gov This is because larger groups could form more extensive interactions within the specific active site of that isoform.
Furthermore, the electronic properties of substituents are crucial. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the aromatic ring and the pKa of the sulfonamide group, which is often critical for binding to the catalytic metal ion (e.g., Zn2+ in CAs). Chlorinated benzenesulfonamides, for instance, have shown significantly greater affinity towards several CA isozymes compared to their non-chlorinated counterparts. mdpi.com These effects allow for the fine-tuning of interactions to achieve selectivity for a desired target isoform over others. mdpi.comnih.gov
Table 2: Influence of Benzene Ring Substituents on Carbonic Anhydrase (CA) IX Affinity
| Compound | Substituent at 3,5-positions | Affinity for CA IX (Ki, nM) |
| 2a | Methyl | 8300 |
| 2b | Ethyl | 330 |
| 10 | tert-Butyl | 56 |
| 15a | Phenyl | 6.5 |
Data sourced from a study on isoform-selective enzyme inhibitors, illustrating the effect of increasing substituent size on binding affinity. nih.gov
Role of Amino Group Modifications
The 2-amino group on the benzenesulfonamide ring is a key functional group that can participate in crucial hydrogen bonding interactions with the target protein, acting as either a hydrogen bond donor or acceptor. u-tokyo.ac.jp Its modification or replacement is a valuable strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jp
Detailed Research Findings:
The primary amino group (-NH2) is essential for the antibacterial activity of classical sulphonamides. slideshare.net Its modification can lead to significant changes in biological activity. Strategies for modification include:
Alkylation: Introducing alkyl groups to the nitrogen (forming secondary or tertiary amines) can increase lipophilicity and introduce steric bulk. This can either enhance hydrophobic interactions or cause steric clashes, depending on the topology of the binding site.
Acylation: Converting the amine to an amide (e.g., -NHCOR) changes its electronic properties and hydrogen bonding capacity. The amide can still act as a hydrogen bond donor, but the carbonyl oxygen introduces a new hydrogen bond acceptor site.
Bioisosteric Replacement: Replacing the amino group with other functional groups that have similar steric and electronic properties (bioisosteres) is a common medicinal chemistry tactic. drugdesign.org For an amino group, potential bioisosteres include the hydroxyl (-OH) or thiol (-SH) groups. u-tokyo.ac.jp These replacements can alter binding interactions and physicochemical properties. For example, replacing a hydroxyl group with an amino group in one series of compounds resulted in more potent activity. u-tokyo.ac.jp
In the context of 2-amino-N-decyl-benzenesulfonamide, the amino group is positioned ortho to the sulfonamide. This proximity could allow it to participate in intramolecular hydrogen bonding, influencing the conformation of the sulfonamide group, or to form direct interactions with residues at the edge of the active site, contributing to affinity and selectivity. researchgate.net
Table 3: Potential Bioisosteric Replacements for the 2-Amino Group
| Original Group | Bioisostere | Key Property Changes | Potential SAR Outcome |
| Amino (-NH2) | Hydroxyl (-OH) | Similar size, can act as H-bond donor/acceptor. More acidic. | May retain or alter activity depending on the specific H-bonding network. u-tokyo.ac.jp |
| Amino (-NH2) | Thiol (-SH) | Larger size, lower electronegativity, H-bond donor. | Can enhance potency by accessing different interactions. u-tokyo.ac.jp |
| Amino (-NH2) | Methyl (-CH3) | Similar size, removes H-bonding capability, increases lipophilicity. | Likely to decrease activity if H-bonding is critical for binding. |
Influence of Sulfonamide Moiety Derivatization
The sulfonamide group (-SO2NH-) is the quintessential zinc-binding group (ZBG) for a vast class of enzyme inhibitors, particularly carbonic anhydrase inhibitors. mdpi.com However, its properties can be modulated through derivatization or replacement with bioisosteres to improve pharmacological profiles. tandfonline.comdrughunter.com
Detailed Research Findings:
Bioisosterism is the strategic replacement of a functional group with another that has similar properties to enhance biological activity or other drug-like characteristics. drughunter.comu-tokyo.ac.jp For the sulfonamide group, several bioisosteres have been explored:
Acyl Sulfonamides: These moieties can better mimic the acidity of carboxylic acids and have been shown to significantly increase potency in some cases, partly due to additional hydrogen bond interactions. drughunter.com
Sulfamates (-OCONH2) and Sulfamides (-NHSO2NH2): These are well-established isosteres of sulfonamides and are also effective zinc-binding groups. researchgate.net
Sulfonimidamides: This unique functional group has been shown to impart desirable properties such as decreased lipophilicity and increased solubility compared to the parent sulfonamide. semanticscholar.org
Table 4: Comparison of Sulfonamide and its Bioisosteres
| Functional Group | Name | Key Features |
| -SO2NHR | Sulfonamide | Classical zinc-binding group, weakly acidic. drughunter.com |
| -CONHSO2R | Acyl Sulfonamide | More acidic, can form additional H-bonds, may increase potency. drughunter.com |
| -OSO2NH2 | Sulfamate | Established sulfonamide isostere and zinc-binding group. researchgate.net |
| -NHSO2NH2 | Sulfamide | Established sulfonamide isostere and zinc-binding group. researchgate.net |
Conformational Preferences and Their Relation to Activity
The three-dimensional conformation of an inhibitor is paramount for its interaction with a biological target. The relative orientation of the benzene ring, the sulfonamide group, and the N-decyl tail of Benzenesulfonamide, 2-amino-N-decyl- dictates how well the molecule fits into the active site of an enzyme and the specific interactions it can form.
Detailed Research Findings:
The conformational flexibility of benzenesulfonamide inhibitors plays a critical role in determining their binding affinity and selectivity. The tail region of the inhibitor, in this case, the N-decyl chain, can adopt various conformations to fit into hydrophobic or hydrophilic pockets of the enzyme's active site. nih.gov Studies have shown that even minor changes to the inhibitor's structure can lead to vastly different binding modes and inhibition profiles. For example, the conformations of 2-thienylacetamido tails in two very similar sulfonamide inhibitors were found to be highly different, explaining their varied activities against different carbonic anhydrase isoforms.
The substitution pattern on the benzenesulfonamide ring can have a "steering effect" on the tail region due to the rigidity of the aromatic plane. nih.gov This means that a substituent on the ring can influence the preferred orientation of the N-decyl tail, directing it toward specific regions of the active site. While conformational penalties for binding are often negligible compared to the energetic gains from favorable interactions, achieving a low-energy, pre-organized conformation that is complementary to the target's binding site is a key goal in rational drug design. nih.gov Computational studies and X-ray crystallography are invaluable tools for understanding these conformational preferences and their impact on activity. researchgate.net
Design Principles for Isoform Specificity in Enzyme Inhibition
Achieving selectivity for a specific enzyme isoform over others is a major challenge and a primary goal in drug design, as it can significantly reduce off-target side effects. nih.gov For benzenesulfonamide inhibitors, several rational design principles have been successfully employed to achieve isoform specificity, particularly for enzymes like carbonic anhydrases (CAs).
Detailed Research Findings:
The high structural homology among enzyme isoforms makes designing selective inhibitors difficult. However, subtle differences in the amino acid residues lining the active site can be exploited. unifi.it Key design principles include:
Exploiting Non-Conserved Residues: Isoforms differ in certain amino acid residues located near the active site. Designing inhibitor "tails" (like the N-decyl group) that can form specific interactions (hydrophobic, hydrogen bonding, etc.) with these unique, non-conserved residues is a powerful strategy for achieving selectivity. nih.gov For example, residues at positions 92 and 131 in carbonic anhydrases are known to dictate inhibitor binding and isoform specificity. nih.gov Covalent targeting of non-catalytic residues, such as accessible cysteines or lysines near the binding site, can also be a powerful strategy for achieving both potency and selectivity. nih.govrsc.org
The "Tail Approach": This strategy involves attaching various chemical moieties (tails) to the core benzenesulfonamide scaffold. nih.gov These tails extend out of the highly conserved catalytic site to interact with the more variable regions at the entrance of the active site cleft, thereby conferring isoform specificity. researchgate.net
Shape and Size Complementarity: Based on the "lock-and-key" principle, inhibitors can be designed with augmented substituents that are too large to fit into the active site of smaller, off-target isoforms but fit perfectly into the larger active site of the desired target isoform. nih.gov This steric clash effectively prevents binding to unwanted isoforms.
Conformational Restriction: Introducing rigid elements or specific substitution patterns can lock the inhibitor into a conformation that is preferred by one isoform but not another. nih.gov This reduces the conformational freedom of the molecule, which can improve binding affinity and selectivity.
Table 5: Principles for Designing Isoform-Specific Benzenesulfonamide Inhibitors
| Design Principle | Mechanism | Example Application |
| Exploiting Non-Conserved Residues | The inhibitor's tail interacts with amino acids that differ between isoforms. | Designing a tail to interact with Val131 in CA IX, which is Phe131 in CA II. nih.gov |
| The "Tail Approach" | Attaching moieties that extend to variable regions at the active site entrance. | Adding amino acid substituents to the benzenesulfonamide scaffold to modulate selectivity. mdpi.com |
| Size Complementarity | Designing inhibitors that are sterically too large for off-target isoforms. | Increasing substituent size on the benzene ring to selectively inhibit CA IX over other CAs. nih.gov |
| Conformational Restriction | Locking the inhibitor into a specific 3D shape preferred by the target isoform. | Introducing pyridyl groups to create more rigid scaffolds with increased specificity. nih.gov |
Applications in Materials Science and Chemical Biology Research
Utilization as Precursors for Sulfonamide-Based Polymers and Materials
The presence of a reactive amino group on the benzene (B151609) ring of aminobenzenesulfonamides allows for their incorporation into polymeric structures. These sulfonamide-containing polymers are a class of materials that can exhibit unique and responsive properties. The general approach involves converting the amino group into a polymerizable functional group, such as an acrylamide (B121943) or a methacrylamide. Subsequent polymerization, often with other co-monomers, can yield polymers with tailored characteristics. rsc.org
The sulfonamide group itself can impart pH-sensitivity to the resulting polymer. researchgate.netnih.gov The acidity of the sulfonamide proton allows the polymer to be soluble or insoluble depending on the pH of the surrounding environment. This property is particularly valuable for the development of "smart" materials that can respond to specific biological cues, such as the slightly acidic environment of tumor tissues or the pH changes within cellular compartments. The N-decyl group in "Benzenesulfonamide, 2-amino-N-decyl-" would introduce a significant hydrophobic component to such a polymer, potentially influencing its self-assembly into micelles or other nanostructures in aqueous environments.
| Monomer Type | Polymerization Method | Key Property of Polymer | Potential Application |
| Acrylamido-sulfonamide | RAFT Polymerization | pH-responsive | Drug delivery, biosensors |
| Sulfonamide-functional trithiocarbonate | RAFT Polymerization | Controlled architecture | Targeted therapeutic vectors |
| N,N-dimethylacrylamide co-polymer | Free Radical Polymerization | Narrow pH transition | Pulsatile drug release |
Development of Chemical Probes and Tools for Biological Systems
The benzenesulfonamide (B165840) scaffold is a common feature in many biologically active molecules and serves as a valuable starting point for the design of chemical probes to investigate biological systems. The specific structure of "Benzenesulfonamide, 2-amino-N-decyl-" offers several handles for chemical modification to create sophisticated research tools.
Affinity Probes for Target Identification
Affinity probes are essential for identifying the protein targets of bioactive small molecules. A common strategy involves immobilizing a ligand onto a solid support to "fish out" its binding partners from a complex biological mixture. The 2-amino group of "Benzenesulfonamide, 2-amino-N-decyl-" could be readily functionalized with a linker for attachment to a resin, such as agarose (B213101) beads. The N-decyl chain would likely play a significant role in the binding affinity and selectivity of the probe for its target protein, potentially by interacting with hydrophobic pockets in the protein's binding site.
Systematic structure-activity relationship (SAR) studies on similar bis-aryl sulfonamides have demonstrated that specific positions on the molecule can be modified to introduce affinity tags like biotin (B1667282) without compromising biological activity. nih.gov This approach allows for the subsequent detection and isolation of target proteins using streptavidin-based techniques.
Fluorescent and Photoaffinity Labeling Strategies
To visualize and identify the interactions of small molecules within a cellular context, fluorescent and photoaffinity labeling techniques are employed.
Fluorescent Labeling: A fluorescent dye can be attached to the benzenesulfonamide scaffold, typically at the amino group. The resulting fluorescent probe can then be used to track the localization of the molecule within cells using fluorescence microscopy. While the sulfonamide group itself is not inherently fluorescent, it can be part of a larger system where its binding to a target protein induces a change in the fluorescence of a nearby probe. nih.gov The hydrophobic N-decyl chain could facilitate the probe's entry into cells and its interaction with intracellular targets.
Photoaffinity Labeling: This powerful technique involves incorporating a photoreactive group, such as an aryl azide (B81097) or a diazirine, into the molecule. nih.govscispace.com Upon exposure to UV light, this group forms a highly reactive species that can covalently bond to nearby molecules, effectively "tagging" the binding partners of the probe. SAR studies on other sulfonamides have shown that photoreactive groups can be successfully incorporated to create effective photoaffinity probes for target identification. nih.gov The "Benzenesulfonamide, 2-amino-N-decyl-" could be derivatized at the amino position to include both a photoreactive moiety and a reporter tag (like biotin or a fluorescent dye) for subsequent detection and analysis.
| Probe Type | Functional Group Added | Principle of Action | Information Gained |
| Affinity Probe | Linker and solid support | Immobilized ligand captures binding partners | Identity of target proteins |
| Fluorescent Probe | Fluorophore (e.g., Rhodamine) | Visualization of probe localization | Subcellular distribution of the molecule |
| Photoaffinity Probe | Photoreactive group (e.g., Aryl azide) & Reporter tag | UV-induced covalent crosslinking to binding partners | Direct identification of interacting proteins |
Integration into Hybrid Functional Molecules
The concept of molecular hybridization involves combining two or more pharmacophores or functional moieties into a single molecule to achieve synergistic or multi-target effects. The benzenesulfonamide scaffold is a versatile component for creating such hybrid molecules. For instance, novel hybrid molecules have been synthesized by combining benzenesulfonamides with other biologically active heterocycles, such as benzo[d]isothiazol-3-ones, to create compounds with enhanced antimicrobial properties. nih.gov
The "Benzenesulfonamide, 2-amino-N-decyl-" could serve as a building block for creating hybrid molecules with diverse functionalities. The amino group provides a convenient point for chemical ligation to other molecules of interest. The N-decyl chain could be exploited to enhance membrane permeability or to target lipophilic domains of proteins. This strategy allows for the rational design of novel molecules with tailored properties for applications in materials science, such as functional coatings, or in chemical biology, as multi-target probes or therapeutic agents.
Q & A
Q. What are the most effective synthetic methodologies for preparing 2-amino-N-decyl-benzenesulfonamide and its analogues?
- Methodological Answer : The synthesis of benzenesulfonamide derivatives often involves sulfonylation of amines using benzenesulfonyl chloride under alkaline conditions. For example:
- Click Chemistry : React 4-fluorobenzenesulfonyl chloride with propargylamine to form an alkyne intermediate, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives (e.g., 1-(azidomethyl)-3-phenoxybenzene) to yield triazole hybrids .
- Condensation Reactions : Primary amines (e.g., amino acids) react with benzenesulfonyl chloride at low temperatures (<0°C) in alkaline media to form sulfonamide bonds .
- Aziridine Ring-Opening : Use magnetically retrievable graphene-based catalysts (e.g., CoFe@rGO) to facilitate aziridine ring-opening with benzenesulfonamide nucleophiles, enabling efficient and recyclable synthesis .
Purification typically involves column chromatography (e.g., hexane/EtOAc gradients) .
Q. How can researchers characterize the structural and electronic properties of 2-amino-N-decyl-benzenesulfonamide?
- Methodological Answer :
- NMR Spectroscopy : Analyze H and C NMR spectra to confirm substituent positions and hydrogen bonding interactions (e.g., NH groups in sulfonamides) .
- X-ray Crystallography : Use SHELX software for small-molecule refinement to resolve crystal structures and assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .
- Hinsberg Test : Differentiate primary, secondary, and tertiary amines by reacting with benzenesulfonyl chloride; solubility in NaOH indicates primary amines .
Q. What biological activities are commonly investigated for benzenesulfonamide derivatives?
- Methodological Answer :
- Anticancer Activity : Screen derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, benzenesulfonamide-1,2,3-triazole hybrids show antiproliferative effects via carbonic anhydrase inhibition .
- Antibacterial Testing : Perform disc diffusion assays to evaluate inhibition zones against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational tools enhance the design and analysis of 2-amino-N-decyl-benzenesulfonamide derivatives?
- Methodological Answer :
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential maps, electron localization functions (ELF), and bond orders to predict reactivity and interaction sites .
- QSAR Modeling : Apply topological indices and hydrophilic-lipophilic balance (HLB) parameters to correlate structural features (e.g., alkyl chain length) with bioactivity .
- Molecular Docking : Simulate binding poses with targets like NLRP3 inflammasome or carbonic anhydrase using AutoDock Vina, guided by crystallographic data .
Q. What strategies resolve contradictions in synthetic yields or bioactivity data across studies?
- Methodological Answer :
- Reaction Optimization : Adjust stoichiometry (e.g., excess amine to drive sulfonylation) or solvent systems (e.g., acetone/HO for click chemistry) to improve yields .
- Data Normalization : Control for variables like cell passage number in bioassays or crystallographic resolution in structural studies .
- Meta-Analysis : Compare datasets from analogous compounds (e.g., N-cyclohexyl benzenesulfonamide) to identify trends in substituent effects .
Q. How can green chemistry principles be applied to benzenesulfonamide synthesis?
- Methodological Answer :
- Catalyst Recycling : Employ heterogeneous catalysts (e.g., CoFe@rGO nanohybrids) for aziridine ring-opening reactions, achieving >90% recovery and reuse .
- Solvent Reduction : Replace dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether) in sulfonylation steps .
Q. What mechanistic insights explain the environmental stability or degradation of benzenesulfonamide derivatives?
- Methodological Answer :
- Diffusion Studies : Use gas chromatography-mass spectrometry (GC-MS) to monitor VOC migration (e.g., n-butyl benzenesulfonamide) from polymers under controlled humidity/temperature .
- Accelerated Aging : Expose derivatives to UV light and analyze degradation products via LC-MS to assess photostability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
